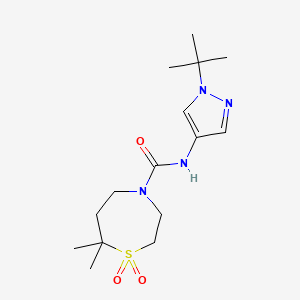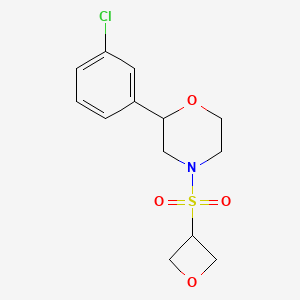
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the fourth position of the pyridine ring, an amine group at the second position, and a tert-butylsulfonylethyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine typically involves multiple steps. One common method includes the bromination of pyridin-2-amine followed by the introduction of the tert-butylsulfonylethyl group. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The tert-butylsulfonylethyl group can be introduced through a nucleophilic substitution reaction using tert-butylsulfonyl chloride and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butylsulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of amine derivatives.
Applications De Recherche Scientifique
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the tert-butylsulfonylethyl group can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-(2-methylsulfonylethyl)pyridin-2-amine
- 4-chloro-N-(2-tert-butylsulfonylethyl)pyridin-2-amine
- 4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-3-amine
Uniqueness
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine is unique due to the specific positioning of the bromine atom and the tert-butylsulfonylethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2S/c1-11(2,3)17(15,16)7-6-14-10-8-9(12)4-5-13-10/h4-5,8H,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODIXLLVWBMONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCNC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7448952.png)
![2-(2-Spiro[3,5-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-4-ylethoxy)acetic acid](/img/structure/B7448954.png)
![2-[[3-(Dimethylamino)cyclobutyl]methylsulfamoyl]-4-methoxybenzoic acid](/img/structure/B7448957.png)
![2-[1-[(1-Methyl-2,3-dihydroindol-6-yl)sulfonyl]piperidin-3-yl]acetic acid](/img/structure/B7448958.png)
![N-[[4-[6-(2,6-difluorophenyl)pyridazin-3-yl]morpholin-2-yl]methyl]acetamide](/img/structure/B7448971.png)

![4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B7448986.png)
![4-[[(6-Chloro-1,8-naphthyridin-2-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7449001.png)
![N-[[1-(1,1-dioxo-1,4-thiazinane-4-carbonyl)piperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B7449021.png)
![3-methylsulfonyl-N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7449027.png)
![1,3-Dimethyl-7-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]purine-2,6-dione](/img/structure/B7449048.png)

![1-[[3-Chloro-4-(2,2,2-trifluoroethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7449056.png)
![1-[[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7449063.png)
